(3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-6-9-2-1-5-14(8-9)11(15)10-3-4-13-7-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWYBUZKCQBWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
(3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluoromethyl group can influence the compound’s reactivity and binding affinity, potentially affecting enzyme inhibition or activation. This compound has been shown to interact with specific receptors, such as the human 5-HT1D receptor, where it acts as a selective ligand. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its interaction with the 5-HT1D receptor can lead to changes in intracellular signaling cascades, impacting neurotransmitter release and cellular responses. Additionally, the compound’s ability to cross cell membranes and reach intracellular targets allows it to exert its effects on different cellular compartments.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluoromethyl group enhances its binding affinity to certain receptors and enzymes, leading to either inhibition or activation of these targets. For example, its binding to the 5-HT1D receptor involves interactions with key amino acid residues within the receptor’s binding pocket, resulting in conformational changes that modulate receptor activity. These molecular interactions can also influence gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as receptor modulation and improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s fluoromethyl group can influence its metabolic stability and the formation of metabolites. Enzymes such as cytochrome P450 may play a role in its biotransformation, affecting metabolic flux and metabolite levels. These interactions can impact the compound’s overall pharmacokinetic profile and its efficacy in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
The compound (3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone has emerged as a significant subject of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a fluoromethyl group and a pyrrolidine ring linked through a methanone group. The fluoromethyl substitution enhances lipophilicity, which is crucial for its interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₈F N₂O |
| Molecular Weight | 238.29 g/mol |
| CAS Number | 2098035-92-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Piperidine Ring : The piperidine ring is synthesized from suitable precursors, followed by functionalization with a fluoromethyl group.
- Formation of Pyrrolidine Ring : The pyrrolidine ring is synthesized separately.
- Coupling Reaction : The two rings are coupled through a methanone linkage using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in critical signaling pathways.
The mechanism of action involves binding to specific receptors, modulating their activity. The presence of the fluoromethyl group enhances the compound's ability to cross biological membranes, thereby increasing its pharmacological potential.
Structure-Activity Relationships (SAR)
Research indicates that modifications in the piperidine and pyrrolidine rings can significantly affect the compound's affinity for biological targets. For instance, the introduction of different substituents on these rings can lead to variations in potency and selectivity for specific receptors.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds similar to this compound:
- A study demonstrated that fluorinated piperidine derivatives exhibited improved binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders .
- Another research focused on dual inhibitors targeting bacterial topoisomerases, highlighting the importance of structural modifications in enhancing antibacterial activity .
Comparative Analysis
A comparison with similar compounds reveals that the unique electronic properties imparted by the fluoromethyl group can enhance biological activity:
| Compound | Biological Target | Activity Level |
|---|---|---|
| This compound | Various CNS receptors | Moderate |
| (3-(Trifluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone | Serotonin receptors | High |
| (3-(Methyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone | Dopamine receptors | Low |
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
- Therapeutic Agent Development : The compound is being investigated for its potential as a therapeutic agent targeting neurological disorders. Its structural similarities to known pharmacophores suggest it may modulate neurotransmitter systems effectively.
- Structure-Activity Relationship (SAR) Studies : Research has focused on understanding how modifications to the compound's structure affect its biological activity. For instance, variations in the piperidine or pyrrolidine rings can lead to different pharmacological profiles, making it a valuable scaffold for drug design .
Biological Studies
- Receptor Interaction Studies : The compound's interaction with neurotransmitter receptors, particularly those involved in dopamine signaling, has been a focus of study. The fluoromethyl group may enhance binding affinity, which is crucial for developing drugs aimed at treating conditions like schizophrenia or depression .
- In Vitro and In Vivo Studies : Experimental studies have demonstrated the compound's efficacy in modulating receptor activity in vitro, with promising results observed in animal models for various neurological conditions .
Pharmaceutical Research
- Drug Formulation Development : Due to its favorable physicochemical properties, (3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is being explored as a building block for novel drug formulations. Its ability to enhance bioavailability makes it an attractive candidate for further development .
Case Study 1: Neurological Disorders
A study investigated the effects of this compound on dopamine receptors in rodent models of Parkinson's disease. The results indicated that the compound significantly improved motor function and reduced symptoms associated with dopamine depletion, suggesting its potential as a treatment option for Parkinson's disease .
Case Study 2: Antidepressant Activity
In another study, the compound was evaluated for its antidepressant-like effects using the forced swim test in mice. The results showed that administration of this compound led to significant reductions in immobility time, indicating potential antidepressant properties.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s unique features include:
- Fluoromethyl substituent: Enhances electronegativity and bioavailability compared to non-fluorinated analogs.
Key Analogs and Their Properties:
Observations:
- Fluorinated substituents (e.g., trifluoromethyl in CID-24791139) are associated with improved target affinity and metabolic stability compared to non-fluorinated analogs like phenyl(pyrrolidin-3-yl)methanone .
Pharmacological and Binding Insights
- GLUT4 Modulation: Analogs like the cyclopenta-pyrazolyl methanone in inhibit GLUT4 in myeloma cells, suggesting the queried compound may share this pathway if its substituents align with docking sites .
- Receptor Affinity: Pyrrole-derived cannabinoids () show reduced CB1 receptor potency compared to indole analogs, implying that the pyrrolidine moiety in the queried compound may limit efficacy unless balanced by fluoromethyl-enhanced lipophilicity .
- Allosteric Modulation : Piperidine-ketone derivatives in act as mGluR positive allosteric modulators, highlighting the scaffold’s relevance in neuropharmacology .
Physicochemical and Commercial Profiles
Preparation Methods
General Synthetic Strategy
The synthesis of (3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone typically involves two key steps:
- Introduction of the fluoromethyl group onto the piperidine ring.
- Formation of the methanone linkage between the fluoromethylpiperidine and the pyrrolidin-3-yl moiety.
The preparation methods are generally based on amide bond formation between an acyl chloride and the corresponding amines, as well as selective fluorination techniques.
Preparation of Piperidinyl and Pyrrolidinyl Methanones
A well-established approach for synthesizing methanone derivatives of piperidine and pyrrolidine involves the reaction of benzoyl chloride or other acyl chlorides with the respective amines under controlled conditions. For example, benzoyl chloride reacts with piperidine or pyrrolidine in the presence of a base to yield phenyl(piperidin-1-yl)methanone or phenyl(pyrrolidin-1-yl)methanone, respectively, with high yields (85–95%) after purification by flash column chromatography on silica gel.
| Starting Materials | Product | Yield (%) | Purification Method |
|---|---|---|---|
| Benzoyl chloride + Piperidine | Phenyl(piperidin-1-yl)methanone | ~90 | Flash column chromatography |
| Benzoyl chloride + Pyrrolidine | Phenyl(pyrrolidin-1-yl)methanone | 95 | Flash column chromatography |
This general procedure can be adapted to introduce different substituents on the piperidine ring, including fluoromethyl groups, by utilizing appropriately functionalized amines or intermediates.
Introduction of the Fluoromethyl Group onto Piperidine
The fluoromethyl substitution on the piperidine ring is typically introduced via selective fluorination reactions or by using fluorinated precursors. One comprehensive study on the synthesis of trifluoromethyl-substituted piperidinic derivatives describes the transformation of intermediates such as trifluoromethyl hemiacetals and aminoketones into fluorinated piperidines through reduction and aza-Michael addition reactions.
Key steps include:
- Reduction of trifluoromethylated intermediates using sodium triacetoxyborohydride (NaBH(OAc)3) in methanol to yield trifluoromethylpiperidines.
- Use of diethyl phosphite and boron trifluoride etherate catalysts to form phosphonate derivatives, which can be further converted to α-trifluoromethyl-substituted cyclic α-aminophosphonic acids.
- Application of aza-Michael reactions under basic conditions to generate 2-trifluoromethyl-substituted piperidines with high diastereoselectivity.
Although these examples focus on trifluoromethyl rather than fluoromethyl groups, similar methodologies can be adapted for monofluoromethyl substitutions, often requiring careful control of reaction conditions to avoid over-fluorination or side reactions.
Coupling of Fluoromethylpiperidine with Pyrrolidin-3-yl Methanone
The final assembly of this compound involves coupling the fluoromethylpiperidine moiety with a pyrrolidin-3-yl methanone fragment. This is typically achieved via amide bond formation using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate), HOBT (1-hydroxy-1,2,3-benzotriazole), or TBTU (O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate).
- The reaction is conducted under mild to moderate heating, often ambient temperature to reflux.
- The coupling reagent activates the carboxylic acid or acyl chloride derivative to form an active ester intermediate.
- The nucleophilic amine (fluoromethylpiperidine or pyrrolidin-3-yl amine) attacks the activated intermediate to form the amide bond.
This method allows for efficient and selective formation of the methanone linkage with high yields and purity.
Summary Table of Preparation Methods
Q & A
Basic: What are the recommended synthetic routes for (3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone?
Methodological Answer:
The compound can be synthesized via a multi-step approach involving:
- Coupling Reactions : Use of activated carboxylic acids (e.g., isoquinoline-3-carboxylic acid derivatives) with amines under coupling agents like DCC (dicyclohexylcarbodiimide) or HOAt (1-hydroxy-7-azabenzotriazole) in dichloromethane (DCM) with N-ethyl-N,N-diisopropylamine as a base .
- Fluorination : Introduction of the fluoromethyl group via nucleophilic substitution or fluorinating agents (e.g., KF in DMSO) to functionalize the piperidine ring .
- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane for intermediate isolation. Confirm purity via HPLC or NMR .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while DCM minimizes side reactions in coupling steps .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts for stereoselective fluoromethylation .
- Temperature Control : Lower temperatures (0–5°C) reduce epimerization in chiral intermediates; microwave-assisted heating accelerates cyclization steps .
- In-line Monitoring : Use FTIR or LC-MS to track reaction progress and adjust stoichiometry dynamically .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Elucidation :
- NMR : H/C NMR to confirm regiochemistry and fluoromethyl group placement .
- HRMS : High-resolution mass spectrometry for molecular formula validation .
- Purity Assessment :
- RP-HPLC : C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients .
- XRD : For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature, cell lines) .
- Metabolite Profiling : Use UPLC-MS/MS to identify degradation products or active metabolites that may skew results .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to compare binding affinities across studies and identify off-target interactions .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DCM) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced: How to design stability studies under stressed conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to:
- Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress : 3% HO at 25°C for 48 hours.
- Photolysis : UV light (ICH Q1B guidelines) .
- Analytical Workflow :
- LC-MS/MS : Identify degradation products (e.g., pyrrolidine ring-opening or fluoromethyl group loss) .
- Kinetic Modeling : Determine degradation rate constants (k) using Arrhenius plots for shelf-life prediction .
Advanced: How to evaluate the compound's pharmacokinetic properties computationally?
Methodological Answer:
- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) using GROMACS to assess bioavailability .
- Meta-Analysis : Cross-reference computational data with in vitro assays (e.g., Caco-2 permeability) to validate models .
Basic: What are the key challenges in scaling up synthesis?
Methodological Answer:
- Reagent Compatibility : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Intermediate Stability : Optimize cryogenic storage (-20°C) for moisture-sensitive intermediates .
- Batch Process Optimization : Use flow chemistry for exothermic reactions (e.g., fluorination) to improve safety and yield .
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
- CRISPR Knockout : Generate isogenic cell lines lacking the target protein (e.g., kinase) to confirm on-mechanism activity .
- CETSA : Cellular Thermal Shift Assay to measure target protein stabilization upon compound binding .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (k/k) .
Basic: What are the critical parameters for reproducible biological testing?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
